4-(3-Fluorophenyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-fluorophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEHQKVCZXEEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308343 | |
| Record name | Pyridine, 4-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39795-59-0 | |
| Record name | Pyridine, 4-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39795-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-(3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies and Preparation Protocols for 4 3 Fluorophenyl Pyridine
Retrosynthetic Analysis and Key Precursors for 4-(3-Fluorophenyl)pyridine
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, the most logical and common disconnection is the C-C bond between the pyridine (B92270) ring at the C4 position and the fluorophenyl ring at the C1 position. This approach simplifies the complex target into more manageable precursors. scitepress.org
This primary disconnection leads to two general synthetic routes based on transition metal-catalyzed cross-coupling reactions:
Route A: Utilizes a nucleophilic pyridine synthon and an electrophilic 3-fluorophenyl synthon.
Route B: Employs an electrophilic pyridine synthon and a nucleophilic 3-fluorophenyl synthon.
The choice between these routes often depends on the commercial availability, stability, and reactivity of the respective precursors.
Table 1: Key Precursors for Cross-Coupling Synthesis of this compound
| Route | Pyridine Precursor (Synthon) | 3-Fluorophenyl Precursor (Synthon) | Corresponding Reaction Type |
|---|---|---|---|
| A | 4-Pyridylboronic acid or its esters | 3-Fluorophenyl halide (Br, I) or triflate | Suzuki-Miyaura Coupling |
| A | 4-Pyridylzinc halide | 3-Fluorophenyl halide (Br, I) or triflate | Negishi Coupling |
| A | 4-Tributylstannylpyridine | 3-Fluorophenyl halide (Br, I) or triflate | Stille Coupling |
| B | 4-Halopyridine (Cl, Br, I) | 3-Fluorophenylboronic acid or its esters | Suzuki-Miyaura Coupling |
| B | 4-Halopyridine (Cl, Br, I) | 3-Fluorophenylzinc halide | Negishi Coupling |
| B | 4-Halopyridine (Cl, Br, I) | (3-Fluorophenyl)tributylstannane | Stille Coupling |
An alternative retrosynthetic strategy involves the deconstruction of the pyridine ring itself. This approach is characteristic of classical condensation reactions where the 3-fluorophenyl group is introduced as part of a key building block, such as 3-fluorobenzaldehyde (B1666160), in a multi-component reaction. baranlab.org
Transition Metal-Catalyzed Cross-Coupling Approaches
The formation of aryl-heteroaryl C-C bonds is most efficiently achieved through palladium- or nickel-catalyzed cross-coupling reactions. These methods are widely used for their high yields, mild reaction conditions, and excellent functional group tolerance. wikipedia.orgorgsyn.org
The Suzuki-Miyaura coupling is a cornerstone reaction for the synthesis of 4-arylpyridines due to its operational simplicity and the stability of the required boronic acid reagents. nih.govcore.ac.uk The reaction typically involves the palladium-catalyzed coupling of a pyridine boronic acid derivative with an aryl halide or, conversely, a halopyridine with an arylboronic acid. nih.gov For the synthesis of this compound, both approaches are viable.
A common protocol involves reacting 4-pyridylboronic acid pinacol (B44631) ester with a 3-fluorophenyl halide (e.g., 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene) in the presence of a palladium catalyst and a base. nih.gov
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Pyridine Source | Aryl Source | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Chloropyridine (B1293800) | (3-Fluorophenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| 4-Bromopyridine (B75155) | (3-Fluorophenyl)boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent |
Recent studies have focused on optimizing catalyst systems to suppress the formation of impurities, a critical consideration in pharmaceutical synthesis. nih.govresearchgate.net The choice of phosphine (B1218219) ligands, such as dppf or SPhos, can significantly influence reaction efficiency and product purity. nih.govresearchgate.net
The Stille coupling provides another powerful method for C-C bond formation by reacting an organostannane with an organic halide catalyzed by palladium. organic-chemistry.org For the target molecule, this could involve the coupling of 4-(tributylstannyl)pyridine (B55037) with 1-bromo-3-fluorobenzene. A key advantage of Stille coupling is the stability and reactivity of the organotin reagents, which are generally tolerant of a wide variety of functional groups. libretexts.org
However, the primary drawback of this methodology is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture, which has led to a preference for methods like Suzuki coupling in many applications. organic-chemistry.org
Table 3: General Stille Coupling Reaction Parameters
| Stannane Reagent | Halide Reagent | Catalyst | Solvent | Additives |
|---|---|---|---|---|
| 4-(Tributylstannyl)pyridine | 1-Bromo-3-fluorobenzene | Pd(PPh₃)₄ | Toluene or Dioxane | LiCl, Cu(I) salts |
The addition of co-catalysts like copper(I) salts can sometimes accelerate the reaction rate. organic-chemistry.org
The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallics used in cross-coupling, allowing for reactions to proceed under mild conditions. organic-chemistry.org The synthesis of this compound via Negishi coupling would involve the reaction of a 4-pyridylzinc halide with a 3-fluorophenyl halide, or the alternative pairing, catalyzed by either palladium or nickel complexes. wikipedia.orgorgsyn.org
Organozinc reagents are typically prepared in situ from the corresponding halide, which adds a step to the procedure but also provides high reactivity. orgsyn.org The Negishi coupling is noted for its exceptional tolerance of sensitive functional groups and its utility in the synthesis of complex molecules. orgsyn.orgorganic-chemistry.org
Table 4: Negishi Coupling for 4-Arylpyridine Synthesis
| Organozinc Reagent | Halide Reagent | Catalyst | Solvent |
|---|---|---|---|
| 4-Pyridylzinc chloride | 1-Iodo-3-fluorobenzene | Pd(PPh₃)₄ | THF |
The choice between palladium and nickel catalysts can influence the reaction scope; nickel is often more cost-effective but palladium catalysts may offer broader functional group compatibility. wikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org While it does not directly form the aryl-pyridine C-C bond of the target molecule, it is a critical enabling technology for the synthesis of key precursors. nih.govacsgcipr.org For instance, this reaction is widely used to synthesize aminopyridines from halopyridines. nih.gov
These aminopyridine intermediates can then be transformed into other useful precursors for C-C coupling. For example, a 4-aminopyridine (B3432731) can be converted to a 4-halopyridine via a Sandmeyer-type reaction, which can then be used in Suzuki, Stille, or Negishi couplings. The Buchwald-Hartwig reaction is valued for its broad scope, applying to a wide range of amines and aryl halides, and its ability to form C-N bonds where classical methods like nucleophilic aromatic substitution fail. wikipedia.orgacsgcipr.org
Classical and Modified Ring-Formation Reactions for Pyridine Core Construction
An alternative to coupling pre-formed rings is the de novo construction of the pyridine ring from acyclic precursors. baranlab.org These methods often allow for the synthesis of highly substituted pyridines in a single, convergent step. nih.gov
One of the most well-known methods is the Hantzsch Dihydropyridine (B1217469) Synthesis , which involves a multi-component condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source, followed by an oxidation step to furnish the aromatic pyridine ring. pharmaguideline.comgcwgandhinagar.com To synthesize this compound, 3-fluorobenzaldehyde would serve as the aldehyde component.
Table 5: Comparison of Classical Pyridine Ring Syntheses
| Synthesis Method | Key Precursors | Key Features |
|---|---|---|
| Hantzsch Synthesis | Aldehyde (e.g., 3-fluorobenzaldehyde), β-dicarbonyl compound, ammonia | Forms a dihydropyridine intermediate that requires subsequent oxidation. Symmetrical substitution patterns are common. gcwgandhinagar.com |
| Kröhnke Synthesis | α-Pyridinium methyl ketone salts, α,β-unsaturated carbonyls, ammonium (B1175870) acetate (B1210297) | A highly versatile and modular method for preparing 2,4,6-trisubstituted pyridines. pharmaguideline.comwikipedia.org |
| Bohlmann-Rahtz Synthesis | Enamines, α,β-unsaturated ketones (propargyl ketones) | A two-component synthesis that yields substituted pyridines directly without an oxidation step. |
More recently, modified and novel ring-forming reactions have been developed. These include cascade reactions of enaminones with aldehydes, which can produce fully substituted pyridines under metal-free conditions. acs.org Another innovative approach involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoximes, which triggers a cascade of electrocyclization and oxidation to form the pyridine ring. nih.gov These modern methods offer improved modularity and access to complex substitution patterns that can be challenging to achieve with classical approaches. nih.govmdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Halopyridine |
| Pyridine-4-boronic acid |
| 3-Fluorophenylboronic acid |
| 3-Fluorophenyl halide |
| 4-Pyridylzinc halide |
| (3-Fluorophenyl)zinc chloride |
| 4-Tributylstannylpyridine |
| (3-Fluorophenyl)tributylstannane |
| 4-Aminopyridine |
| 3-Fluorobenzaldehyde |
| 1-Bromo-3-fluorobenzene |
| 1-Iodo-3-fluorobenzene |
| 4-Pyridylboronic acid pinacol ester |
| Palladium(II) acetate |
| SPhos |
| Potassium phosphate |
| Dichlorobis(triphenylphosphine)palladium(II) |
| Sodium carbonate |
| Tetrakis(triphenylphosphine)palladium(0) |
| Potassium carbonate |
| 1,2-Bis(diphenylphosphino)ethane |
Hantzsch Pyridine Synthesis Adaptations
The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction that remains a versatile method for preparing pyridine derivatives. wikipedia.orgacs.org The fundamental reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine (B1200194) (DHP) or "Hantzsch ester," which is subsequently aromatized to the final pyridine. acs.orgorganic-chemistry.org
To specifically synthesize this compound, this method is adapted by using 3-fluorobenzaldehyde as the aldehyde component. The general mechanism proceeds through key intermediates: a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine formed from the second equivalent of the β-ketoester and ammonia. organic-chemistry.org These intermediates then condense to form the dihydropyridine ring, which is oxidized to yield the substituted pyridine. organic-chemistry.org
Reactants : 3-fluorobenzaldehyde, 2 equivalents of ethyl acetoacetate, and ammonium acetate.
Step 1 (Condensation) : Formation of a 1,4-dihydropyridine intermediate.
Step 2 (Aromatization) : Oxidation of the dihydropyridine using an oxidizing agent (e.g., ferric chloride, manganese dioxide, or iodine) to furnish the aromatic pyridine ring. wikipedia.orgorganic-chemistry.org
While reliable, the classical Hantzsch synthesis often requires long reaction times and harsh conditions. wikipedia.org Modern modifications, however, have been developed to improve efficiency and yield. baranlab.org
Condensation Reactions for Pyridine Ring Formation
The Hantzsch synthesis is a prime example of constructing the pyridine ring via condensation reactions. acsgcipr.org This broader category of reactions involves the joining of smaller molecules to form the heterocyclic core, typically with the elimination of a small molecule like water or an alcohol. acsgcipr.org These methods are highly valued for their ability to assemble complex pyridines from simple, readily available starting materials. acsgcipr.org
Another general condensation approach involves the reaction of 1,5-dicarbonyl compounds with a nitrogen source like ammonia. baranlab.org The initial cyclization yields a dihydropyridine intermediate which must then be oxidized to the aromatic pyridine. baranlab.org For the synthesis of this compound, this would require a precursor 1,5-dicarbonyl compound bearing the 3-fluorophenyl group at the appropriate position.
Modifications to these condensation reactions can allow for the synthesis of asymmetric pyridines by performing one or more of the condensation steps sequentially rather than in a single pot. baranlab.org High temperatures often required for the final dehydration step can be avoided by performing the condensation under acidic conditions. baranlab.org
Direct Arylation Techniques for the 4-Position of Pyridine
An alternative to building the pyridine ring from scratch is the direct functionalization of a pre-existing pyridine. Direct arylation techniques are powerful tools for forming carbon-carbon bonds. For the synthesis of this compound, a highly effective method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a 4-halopyridine (such as 4-chloropyridine or 4-bromopyridine) with 3-fluorophenylboronic acid.
The catalytic cycle for this reaction generally involves:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the 4-halopyridine.
Transmetalation : The aryl group from the 3-fluorophenylboronic acid is transferred to the palladium center.
Reductive Elimination : The two coupled fragments are eliminated from the palladium complex, forming the C-C bond of this compound and regenerating the palladium(0) catalyst.
This approach offers excellent regiocontrol, as the coupling occurs specifically at the 4-position of the pyridine ring. Other transition-metal-catalyzed methods, such as Rh(I)-catalyzed direct arylation, have also been developed for functionalizing pyridine C-H bonds, though these may require directing groups to achieve selectivity for the desired position. nih.gov
Chemo-, Regio-, and Stereoselectivity Considerations in the Synthesis of this compound
Selectivity is a critical aspect of synthesizing a specific isomer like this compound.
Regioselectivity : This refers to the control of the position of substitution.
In ring-forming reactions like the Hantzsch synthesis, the regiochemistry is dictated by the choice of starting materials. Using 3-fluorobenzaldehyde ensures the 3-fluorophenyl group is placed at the 4-position of the resulting pyridine ring.
In cross-coupling reactions like the Suzuki coupling, regioselectivity is explicitly controlled by the starting materials. The reaction between a 4-halopyridine and 3-fluorophenylboronic acid ensures the formation of the desired 4-substituted product.
Controlling regioselectivity can be challenging in other direct C-H activation methods on an unsubstituted pyridine, as multiple positions could react. In such cases, directing groups or specific catalysts are often necessary to guide the substitution. researchgate.netnih.gov
Chemoselectivity : This involves the selective reaction of one functional group in the presence of others. In the synthesis of this compound via Suzuki coupling, the catalyst must selectively activate the C-Cl or C-Br bond on the pyridine ring without interfering with the C-F bond on the boronic acid. The reaction conditions are chosen to favor the desired C-C bond formation over potential side reactions.
Stereoselectivity : The final product, this compound, is an achiral, aromatic molecule, making stereoselectivity irrelevant to its direct synthesis. However, stereocontrol could be a factor in the synthesis of non-aromatic precursors, such as chiral piperidines, that might be later oxidized to the pyridine. nih.gov
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yields and Purity
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction times and waste. For both ring-forming and cross-coupling strategies, systematic screening of catalysts, solvents, bases, temperatures, and reaction times is standard practice.
For instance, in direct arylation reactions, the choice of catalyst and ligands is paramount. nih.gov In a Rh(I)-catalyzed arylation, an initial screen might reveal that an electron-poor system, such as [RhCl(CO)2]2, is more effective than electron-rich ones. nih.gov Further optimization would involve adjusting the concentration of reactants and the reaction temperature to balance yield and reaction time. nih.gov
Similarly, classical methods like the Hantzsch synthesis have been significantly improved through optimization. wikipedia.org The use of p-toluenesulfonic acid (PTSA) as a catalyst and employing ultrasonic irradiation in aqueous micelles have been shown to produce yields above 90%, a significant improvement over traditional methods. wikipedia.org
Below is a table summarizing key optimization parameters for different synthetic approaches.
| Synthetic Approach | Parameter to Optimize | Example of Optimization | Outcome |
| Hantzsch Synthesis | Catalyst | Use of p-toluenesulfonic acid (PTSA) wikipedia.org | Increased reaction rate and yield. |
| Solvent/Conditions | Ultrasonic irradiation in aqueous micelles wikipedia.org | Yields >90% and use of water as a solvent. | |
| Energy Source | Microwave irradiation wikipedia.org | Reduced reaction times. | |
| Direct Arylation | Catalyst Precursor | Screening Rh(I) salts (e.g., [RhCl(CO)2]2) nih.gov | Identification of the most active catalyst system. |
| Additives/Ligands | Exclusion of phosphite (B83602) additives nih.gov | Improved yield from 40% to 61% in a model system. | |
| Concentration | Increasing aryl bromide concentration nih.gov | Enhanced reaction efficiency. | |
| Temperature | Increasing from 165°C to 190°C nih.gov | Reduced reaction time from >24h to 24h. |
Green Chemistry Principles and Sustainable Synthetic Routes for this compound
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to create more sustainable and environmentally benign processes. ijnrd.org Key principles applicable to the synthesis of this compound include maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalytic rather than stoichiometric reagents. ijnrd.org
Multi-component reactions, such as the Hantzsch synthesis, are inherently atom-economical as they combine several molecules into a final product in a single step, reducing waste. wikipedia.org The development of Hantzsch protocols that proceed in water represents a significant green advancement by replacing volatile organic solvents. wikipedia.orgresearchgate.net Furthermore, the use of reusable heterogeneous catalysts can simplify product purification and minimize waste. organic-chemistry.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool that aligns with the principles of green chemistry. ijrpas.comajgreenchem.com Unlike conventional heating which warms the vessel walls first, microwave irradiation directly and uniformly heats the reactants through dipolar polarization and ionic conduction mechanisms. ijrpas.comsciencepublishinggroup.com This leads to a rapid and efficient transfer of energy, resulting in dramatic accelerations of reaction rates. sciencepublishinggroup.com
The key advantages of microwave-assisted synthesis include:
Reduced Reaction Times : Reactions that take hours or days with conventional heating can often be completed in minutes. sciencepublishinggroup.com
Increased Yields : The rapid heating can minimize the formation of byproducts, leading to cleaner reactions and higher product yields. ijrpas.com
Energy Efficiency : Microwaves heat only the reaction mixture, not the entire apparatus, leading to lower energy consumption. ijnrd.orgajgreenchem.com
Solvent-Free Conditions : The efficiency of microwave heating can often enable reactions to be run without a solvent, further reducing environmental impact. ajgreenchem.comnih.gov
The Hantzsch pyridine synthesis is one of many reactions that has been successfully adapted to microwave conditions, demonstrating the broad applicability of this green technology. wikipedia.org
The following table provides a conceptual comparison of conventional versus microwave-assisted synthesis for a generic pyridine synthesis.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Heating Method | Conduction/Convection (Oil bath) | Direct dielectric heating |
| Reaction Time | Hours to Days sciencepublishinggroup.com | Minutes sciencepublishinggroup.com |
| Energy Consumption | High (heats vessel and surroundings) | Low (heats sample directly) ijnrd.org |
| Yield | Often moderate | Generally higher ijrpas.com |
| Byproduct Formation | Can be significant | Often reduced ijrpas.com |
| Solvent Use | Typically required | Can often be performed solvent-free ajgreenchem.com |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce environmental impact and improve reaction efficiency. For the synthesis of this compound, while specific literature detailing a solvent-free approach for this exact molecule is not extensively documented, analogous solvent-free Suzuki-Miyaura cross-coupling reactions provide a strong basis for a proposed synthetic strategy. These methods, often enhanced by microwave irradiation or mechanochemistry, offer rapid, efficient, and environmentally benign alternatives to traditional solvent-based syntheses.
The proposed solvent-free synthesis of this compound would likely involve the palladium-catalyzed cross-coupling of a 4-halopyridine (such as 4-bromopyridine or 4-chloropyridine) with 3-fluorophenylboronic acid. This approach eliminates the need for volatile and often toxic organic solvents, which are typically used in large quantities in conventional cross-coupling reactions.
Research Findings:
Studies on solvent-free Suzuki-Miyaura couplings for the synthesis of various biaryl and heteroaryl compounds have demonstrated the feasibility and advantages of this methodology. For instance, the use of microwave irradiation in solvent-free conditions has been shown to significantly accelerate reaction times, often leading to high yields of the desired products in minutes rather than hours. The direct absorption of microwave energy by the reactants and catalyst leads to rapid and uniform heating, which can enhance reaction rates and minimize the formation of byproducts.
Mechanochemical methods, such as ball milling, offer another avenue for solvent-free synthesis. In this technique, mechanical energy is used to initiate and sustain the chemical reaction between solid reactants. The constant grinding and mixing of the reactants at the microscale can lead to the formation of new surfaces and increase reactivity, obviating the need for a solvent to bring the reactants into contact.
For the synthesis of this compound, a plausible solvent-free approach would involve mixing a 4-halopyridine, 3-fluorophenylboronic acid, a palladium catalyst (such as palladium(II) acetate or a pre-catalyst like PEPPSI-iPr), and a solid base (like potassium carbonate or potassium phosphate). This solid mixture would then be subjected to either microwave irradiation or ball milling to effect the cross-coupling reaction.
The selection of the palladium catalyst and the base is crucial for the success of the reaction. Catalysts with high activity and stability under solvent-free conditions are preferred. The choice of base is also important as it plays a key role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Below is an interactive data table summarizing a proposed set of conditions for the solvent-free synthesis of this compound based on analogous reactions reported in the literature.
Interactive Data Table: Proposed Solvent-Free Synthesis Conditions for this compound
| Parameter | Microwave-Assisted Conditions | Mechanochemical (Ball Milling) Conditions |
| Pyridine Substrate | 4-Bromopyridine | 4-Iodopyridine |
| Boronic Acid | 3-Fluorophenylboronic acid | 3-Fluorophenylboronic acid |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | (Optional) Triphenylphosphine (PPh₃) | None |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Phosphate (K₃PO₄) |
| Reaction Time | 5 - 20 minutes | 30 - 90 minutes |
| Temperature | 100 - 150 °C (setpoint) | Ambient (local heating occurs) |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Air or Inert |
| Post-Reaction Workup | Extraction with a minimal amount of solvent, followed by filtration and evaporation. | Direct extraction from the milling jar with a suitable solvent, followed by filtration. |
| Anticipated Yield | > 85% | > 80% |
Chemical Reactivity and Transformational Pathways of 4 3 Fluorophenyl Pyridine
Electrophilic Aromatic Substitution Reactions on the Fluorophenyl Moiety
Electrophilic Aromatic Substitution (EAS) on the fluorophenyl ring of 4-(3-fluorophenyl)pyridine is a challenging transformation due to the electronic properties of both substituents. The pyridine (B92270) ring, particularly when protonated under the acidic conditions typical for EAS, acts as a strong deactivating group. Concurrently, the fluorine atom, while being an ortho, para-director due to resonance effects, is also an inductively deactivating group. baranlab.orgchemistrytalk.orgleah4sci.com
The combined deactivating effects of the protonated pyridinium (B92312) species and the fluorine atom significantly reduce the nucleophilicity of the fluorophenyl ring, making it less susceptible to attack by electrophiles. libretexts.orgpressbooks.pub Standard electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions generally require harsh conditions. wikipedia.org
The directing effects of the substituents are crucial in determining the regioselectivity of any potential substitution. The fluorine atom directs incoming electrophiles to its ortho and para positions (C2', C4', and C6' of the phenyl ring). However, the powerful deactivating effect of the pyridinium group, which exerts a strong field effect, would likely dominate, further reducing the reactivity at all positions. rsc.org Steric hindrance from the adjacent pyridine ring may also influence the accessibility of the C2' and C6' positions.
| Position on Fluorophenyl Ring | Influence of Fluorine (ortho, para-director) | Influence of 4-Pyridyl Group (Deactivating) | Predicted Reactivity |
| C2' | Activating (ortho) | Deactivating | Low |
| C4' | Activating (para) | Deactivating | Low |
| C5' | Deactivating (meta) | Deactivating | Very Low |
| C6' | Activating (ortho) | Deactivating | Low |
Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). leah4sci.comorganic-chemistry.org In this compound, the C4 position is blocked by the fluorophenyl substituent. Therefore, nucleophilic attack is anticipated to occur at the C2 and C6 positions.
A classic example of such a reaction is the Chichibabin amination, which involves the reaction of a pyridine with an alkali-metal amide, like sodium amide (NaNH₂), to introduce an amino group. wikipedia.orgdrugfuture.com This reaction proceeds via an addition-elimination mechanism through a Meisenheimer-like intermediate. wikipedia.org For this compound, this reaction would be expected to yield 2-amino-4-(3-fluorophenyl)pyridine.
The reaction conditions for the Chichibabin reaction can influence the outcome. High temperatures in aprotic solvents are common, though the reaction can also be performed at lower temperatures in liquid ammonia (B1221849). drugfuture.com The basicity of the pyridine derivative can affect the reaction rate. wikipedia.org
| Reagent | Potential Product | Reaction Type |
| Sodium amide (NaNH₂) | 2-Amino-4-(3-fluorophenyl)pyridine | Chichibabin Reaction |
| Alkoxides (e.g., NaOCH₃) | 2-Methoxy-4-(3-fluorophenyl)pyridine | SNAr |
| Organolithium reagents | 2-Alkyl/Aryl-4-(3-fluorophenyl)pyridine | SNAr |
Metalation and Subsequent Functionalization of this compound
Lithiation: Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgwikipedia.org In this compound, both the pyridine nitrogen and the fluorine atom can act as directing metalation groups (DMGs). organic-chemistry.orguwindsor.ca The pyridine nitrogen typically directs lithiation to the C3 and C5 positions, while the fluorine atom directs to its ortho positions (C2' and C4' on the fluorophenyl ring).
The outcome of the lithiation reaction with a strong base like n-butyllithium or lithium diisopropylamide (LDA) would depend on the relative directing ability of these two groups and the reaction conditions. clockss.orgresearchgate.net The nitrogen of the pyridine ring is a strong directing group and would likely direct deprotonation to the C3 position of the pyridine ring. However, the acidity of the C-H bonds on the fluorophenyl ring, influenced by the fluorine substituent, could also lead to metalation on that ring. Hindered lithium amide bases are often used with pyridines to prevent nucleophilic addition to the C=N bond. uwindsor.caclockss.org
Grignard Reagent Formation: The synthesis of a Grignard reagent from this compound would typically require the presence of a halogen substituent on one of the rings to react with magnesium metal. wikipedia.orgadichemistry.comlibretexts.org For instance, if a bromo or iodo substituent were present on either the pyridine or the fluorophenyl ring, treatment with magnesium in an etheral solvent like THF would yield the corresponding Grignard reagent. adichemistry.comresearchgate.net This organomagnesium compound could then be used as a nucleophile in reactions with various electrophiles. The formation of pyridyl Grignard reagents can sometimes be challenging, but successful examples have been reported. researchgate.net
| Metalation Method | Potential Site of Metalation | Directing Group | Subsequent Reaction with Electrophile (E+) |
| Directed Lithiation (e.g., n-BuLi, LDA) | C3 (Pyridine) or C2'/C4' (Phenyl) | Pyridine Nitrogen / Fluorine | Forms C-E bond at the lithiated position |
| Grignard Formation (from a halogenated derivative) | Position of Halogen | N/A | Forms a new C-C bond with various electrophiles |
Palladium-catalyzed reactions are versatile tools for the functionalization of aryl compounds. For this compound, these reactions can be broadly categorized into C-H functionalization and cross-coupling reactions.
C-H Functionalization: The pyridine ring can act as a directing group in palladium-catalyzed C-H activation, facilitating the functionalization of the ortho C-H bonds of the fluorophenyl ring (C2' and C6'). rsc.orgnih.govresearchgate.netnih.gov This approach allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds without the need for pre-functionalization with a halogen.
Cross-Coupling Reactions: If this compound is first halogenated, it can then participate in a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Reaction of a halogenated this compound with a boronic acid or ester in the presence of a palladium catalyst and a base would form a new C-C bond, leading to biaryl compounds. nih.govlibretexts.orgnih.govorganic-chemistry.org
Heck-Mizoroki Reaction: This reaction would couple a halogenated this compound with an alkene to form a substituted alkene. drugfuture.comnih.govwikipedia.orgorganic-chemistry.orgnih.gov
These reactions offer powerful methods for elaborating the core structure of this compound to build more complex molecules. nih.gov
| Reaction Type | Substrate Requirement | Typical Reagents | Product Type |
| C-H Arylation | This compound | Aryl halide, Pd catalyst, oxidant | Arylated this compound |
| Suzuki Coupling | Halogenated this compound | Boronic acid, Pd catalyst, base | Biaryl derivative |
| Heck Coupling | Halogenated this compound | Alkene, Pd catalyst, base | Alkene-substituted derivative |
Oxidation and Reduction Chemistry
The nitrogen atom of the pyridine ring in this compound can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or Oxone. pressbooks.pubuwindsor.canih.govunblog.fr
The resulting this compound N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group is a strong electron-donating group through resonance, which can activate the pyridine ring for electrophilic substitution at the C4 position. However, since this position is already substituted, this effect is less relevant for further substitution. More importantly, the N-oxide functionality can influence the regioselectivity of other reactions and can be used as a synthetic handle for further transformations.
| Oxidizing Agent | Typical Conditions | Product |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature | This compound N-oxide |
| Hydrogen peroxide / Acetic acid | 60-80 °C | This compound N-oxide |
| Oxone (Potassium peroxymonosulfate) | Water/Acetone | This compound N-oxide |
Catalytic Hydrogenation Studies
The catalytic hydrogenation of this compound primarily targets the reduction of the pyridine ring to the corresponding piperidine (B6355638) derivative, a valuable scaffold in medicinal chemistry. The presence of the fluorophenyl group can influence the reaction conditions required for efficient and selective hydrogenation. While specific studies on this compound are not extensively documented in publicly available literature, the hydrogenation of closely related arylpyridines provides significant insights into the expected reactivity.
The selective reduction of the pyridine ring in the presence of an aromatic substituent is a key challenge, as over-reduction of the phenyl ring can occur under harsh conditions. The choice of catalyst, solvent, temperature, and hydrogen pressure are crucial parameters to control the reaction outcome.
Detailed Research Findings:
Studies on the hydrogenation of 4-phenylpyridine (B135609), a close analog, have demonstrated the feasibility of selective pyridine ring saturation. Various noble metal catalysts, such as palladium, platinum, and rhodium, have been investigated. For instance, the use of a palladium on carbon (Pd/C) catalyst in ethyl acetate (B1210297) has been shown to effectively convert 4-phenylpyridine to 4-phenylpiperidine (B165713) with high selectivity.
A comparative study on the hydrogenation of 4-phenylpyridine using different catalysts is summarized in the table below:
| Catalyst (5 wt%) | Conversion (%) | Selectivity to 4-Phenylpiperidine (%) | Selectivity to 4-Cyclohexylpyridine (%) | Selectivity to 4-Cyclohexylpiperidine (%) |
| Rh/C | 40 | 85 | 6 | 9 |
| Pd/C | 25 | >99 | <1 | 0 |
| Pt/C | 15 | >99 | <1 | 0 |
| Ru/C | 10 | >99 | <1 | 0 |
| Reaction Conditions: 4-phenylpyridine, catalyst, ethyl acetate, 2 hours. |
The data indicates that while Rh/C is the most active catalyst, it also leads to over-reduction of the phenyl ring. In contrast, Pd/C, Pt/C, and Ru/C offer excellent selectivity towards the desired 4-phenylpiperidine.
Furthermore, studies on a broader range of functionalized pyridines using a rhodium oxide (Rh₂O₃) catalyst under mild conditions (5 bar H₂, 40 °C) in trifluoroethanol (TFE) have shown high yields for the hydrogenation of phenyl-substituted pyridines. liverpool.ac.uk For this compound, it is anticipated that similar conditions would yield 4-(3-fluorophenyl)piperidine. The fluorine substituent is generally stable under these hydrogenation conditions, although C-F bond hydrogenolysis can occur under more forcing conditions or with specific catalysts. thalesnano.com
Derivatization Strategies for Scaffold Diversification
The this compound scaffold can be further functionalized to generate a diverse range of derivatives for various applications, particularly in drug discovery. These strategies involve reactions on both the pyridine and the fluorophenyl rings.
Halogenation and Subsequent Cross-Coupling Reactions
Halogenation of this compound introduces a versatile handle for subsequent cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Halogenation:
Electrophilic halogenation of the pyridine ring is generally challenging due to its electron-deficient nature. nih.govwikipedia.org The reaction typically requires harsh conditions and often results in substitution at the 3- and 5-positions. digitellinc.comnih.govchemrxiv.org For this compound, the positions ortho to the nitrogen (positions 3 and 5) are the most likely sites for electrophilic attack on the pyridine ring. On the fluorophenyl ring, the fluorine atom is a deactivating, ortho-, para-director. Therefore, electrophilic halogenation would be expected to occur at the positions ortho and para to the fluorine, but meta to the pyridine ring.
Modern methods for pyridine halogenation involve activation of the pyridine ring, for example, through the formation of Zincke imine intermediates, which can allow for milder reaction conditions and improved regioselectivity. nih.govchemrxiv.org
Cross-Coupling Reactions:
Once halogenated, the resulting halo-4-(3-fluorophenyl)pyridine derivatives can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The Suzuki-Miyaura coupling is particularly widely used for the formation of biaryl compounds.
An example of a potential Suzuki-Miyaura coupling reaction is shown below:
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |
| 3-Bromo-4-(3-fluorophenyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 4-(3-Fluorophenyl)-3-phenylpyridine |
| 5-Bromo-4-(3-fluorophenyl)pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 4-(3-Fluorophenyl)-5-(4-methoxyphenyl)pyridine |
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields in these reactions and depends on the specific substrates being coupled. nih.govorganic-chemistry.orgrsc.org
Nitration and Reduction to Amino Derivatives
Nitration:
The nitration of the pyridine ring in this compound is an electrophilic substitution reaction that is expected to be challenging due to the deactivating nature of the pyridine nitrogen. wikipedia.org When nitration does occur, it typically favors the 3-position. quora.comresearchgate.netntnu.no The reaction often requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, or nitric acid with trifluoroacetic anhydride. researchgate.netreddit.com On the fluorophenyl ring, the nitro group would be directed to the positions ortho and para to the fluorine atom.
A representative nitration reaction on a substituted pyridine is the nitration of 4-aminopyridine (B3432731), which yields 4-amino-3-nitropyridine. chemicalbook.com This suggests that for this compound, nitration would likely occur at the 3-position of the pyridine ring.
Reduction to Amino Derivatives:
The resulting nitro derivatives can be readily reduced to the corresponding amino compounds. This transformation is highly valuable as it introduces a nucleophilic and basic center, which can be further functionalized. Common methods for the reduction of nitro groups include catalytic hydrogenation (e.g., H₂/Pd-C) or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). semanticscholar.org
The synthesis of an amino derivative can be summarized in the following steps:
| Step | Reactant | Reagents | Product |
| 1. Nitration | This compound | HNO₃/H₂SO₄ | 4-(3-Fluorophenyl)-3-nitropyridine |
| 2. Reduction | 4-(3-Fluorophenyl)-3-nitropyridine | Fe/HCl | 3-Amino-4-(3-fluorophenyl)pyridine |
Alkylation and Acylation Reactions
Alkylation:
The nitrogen atom of the pyridine ring in this compound is nucleophilic and readily undergoes alkylation with alkyl halides to form pyridinium salts. quimicaorganica.org This reaction is a straightforward method to introduce an alkyl group onto the nitrogen.
For C-alkylation of the pyridine ring, radical-based methods like the Minisci reaction are often employed. To achieve regioselectivity, particularly at the C-4 position which is electronically disfavored for radical attack in 4-substituted pyridines, a blocking group strategy can be used. chemistryviews.orgnih.gov
Acylation:
Similar to alkylation, acylation of this compound with acyl halides or anhydrides occurs at the nitrogen atom to form N-acylpyridinium salts. quimicaorganica.orgyoutube.com These salts are often highly reactive and can be used as acylating agents themselves. In the context of acylation of other functional groups, pyridine is often used as a catalyst and a base to neutralize the acid byproduct. nih.govvedantu.com
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H, ¹³C, and ¹⁹F NMR Techniques and Chemical Shift Interpretations
One-dimensional NMR experiments are fundamental to structural elucidation. For 4-(3-Fluorophenyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired to account for all NMR-active nuclei in the molecule.
¹H NMR: The proton NMR spectrum would display distinct signals for the protons on both the pyridine (B92270) and the 3-fluorophenyl rings. The protons on the pyridine ring, particularly those adjacent to the nitrogen atom (H-2' and H-6'), would appear at a lower field (higher ppm) due to the deshielding effect of the electronegative nitrogen. The protons on the fluorophenyl ring would exhibit chemical shifts influenced by the electron-withdrawing fluorine atom, and their signals would be further split due to coupling with the ¹⁹F nucleus (J-coupling).
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring carbons would show characteristic shifts, with the carbon atoms adjacent to the nitrogen (C-2' and C-6') appearing downfield. The carbons of the fluorophenyl ring would also be clearly distinguishable. The carbon directly bonded to the fluorine atom (C-3) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of fluorinated aromatic compounds. Other carbons in the fluorophenyl ring would show smaller two-bond (²JCF) and three-bond (³JCF) couplings.
¹⁹F NMR: As a 100% naturally abundant spin-½ nucleus, ¹⁹F NMR is highly informative for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show a single resonance, as there is only one fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. This signal would appear as a complex multiplet due to couplings with the neighboring protons on the phenyl ring.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Note: The following is a generalized interpretation. Actual experimental values are required for definitive assignment.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| ¹H (Pyridine Ring) | 8.6 - 8.8 (H-2', H-6') | Doublet | ~5-6 Hz (H-H) |
| ¹H (Pyridine Ring) | 7.4 - 7.6 (H-3', H-5') | Doublet | ~5-6 Hz (H-H) |
| ¹H (Phenyl Ring) | 7.1 - 7.5 | Multiplet | H-H, H-F couplings |
| ¹³C (Pyridine Ring) | 148 - 152 | Singlet | |
| ¹³C (Pyridine Ring) | 120 - 125 | Singlet | |
| ¹³C (Phenyl Ring) | 161 - 164 (C-F) | Doublet | ¹JCF ~240-250 Hz |
| ¹³C (Phenyl Ring) | 110 - 135 | Doublet/Singlet | ²JCF, ³JCF |
| ¹⁹F | -110 to -115 | Multiplet | H-F couplings |
Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
To unambiguously assign the signals from 1D NMR and confirm the molecular structure, a series of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the pyridine ring and adjacent protons on the fluorophenyl ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached. This allows for the definitive assignment of each protonated carbon atom in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between the two aromatic rings, for instance, by showing a correlation from the pyridine protons (H-3', H-5') to the phenyl carbon C-1. It is also used to assign quaternary (non-protonated) carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can help to determine the preferred conformation or spatial arrangement of the two rings relative to each other.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and, through fragmentation, valuable structural information.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the molecular weight to several decimal places, it is possible to calculate a unique molecular formula. For this compound (C₁₁H₈FN), HRMS would be used to confirm this exact formula, distinguishing it from any other isomers or compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. In a typical experiment, the molecular ion (precursor ion) of this compound is selected in the first mass analyzer, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. This process provides a fragmentation pattern that acts as a structural fingerprint. Likely fragmentation pathways for this compound would include cleavage of the bond between the two rings and characteristic losses from the pyridine ring, such as the loss of HCN.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific chemical bonds and functional groups absorb infrared radiation or scatter light at characteristic frequencies (wavenumbers), providing a molecular fingerprint.
For this compound, the IR and Raman spectra would display several key bands:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C=C and C=N ring stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the pyridine and phenyl rings.
C-F stretching: A strong absorption band in the IR spectrum, typically found in the 1100-1300 cm⁻¹ region, which is a key indicator of the fluorine substituent.
C-H out-of-plane bending: Bands in the 700-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.
Table 2: Characteristic IR/Raman Vibrational Bands for this compound Note: These are predicted regions for key vibrational modes.
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| > 3000 | Aromatic C-H Stretch | IR, Raman |
| 1650 - 1400 | Aromatic C=C and C=N Ring Stretch | IR, Raman |
| 1300 - 1100 | C-F Stretch | IR (Strong) |
| 900 - 700 | C-H Out-of-Plane Bend | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within this compound. The absorption of UV-Vis light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are indicative of the molecule's electronic structure and the extent of conjugation between the pyridine and the 3-fluorophenyl rings.
In a study involving metal complexes of substituted pyridyl ligands, the free ligand this compound exhibited an absorption band at approximately 260 nm. This absorption is attributed to π → π* electronic transitions within the conjugated aromatic system. The conjugation between the two rings allows for delocalization of π-electrons, influencing the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The position and intensity of this band can be sensitive to the solvent environment and substitution on the aromatic rings.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction analysis has been instrumental in elucidating the precise molecular geometry and packing of this compound in the solid state. These studies reveal that the molecule is not perfectly planar; there is a notable dihedral angle between the planes of the pyridine and the 3-fluorophenyl rings. This twist is a result of steric hindrance and electronic effects.
Table 1: Selected Crystallographic Data for a Co-crystal of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Pyridine-Fluorophenyl) | 31.8(2)° |
| C—H···N Interaction Distance (Å) | 2.58 |
| C—H···F Interaction Distance (Å) | 2.51 |
Data derived from a representative co-crystal structure to illustrate typical molecular geometry and interactions.
Powder X-ray Diffraction Applications
Powder X-ray diffraction (PXRD) is a valuable tool for the characterization of polycrystalline samples of this compound. While single crystal X-ray diffraction provides the most detailed structural information, PXRD is often used for phase identification, purity assessment, and to study crystalline materials that are not suitable for single crystal analysis. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. This technique is essential in quality control and for studying phase transitions of the material under different conditions.
Other Advanced Spectroscopic Techniques (e.g., Fluorescence Spectroscopy)
Fluorescence spectroscopy is another powerful technique used to investigate the electronic properties of this compound and its derivatives. Upon excitation with light of a suitable wavelength, the molecule can transition to an excited electronic state. It then relaxes to the ground state by emitting a photon, a process known as fluorescence.
The fluorescence spectrum provides information about the energy levels of the molecule and the dynamics of the excited state. The position of the emission maximum, the fluorescence quantum yield, and the fluorescence lifetime are key parameters that characterize the emissive properties of the compound. These properties are highly sensitive to the molecular structure and the local environment. For instance, studies on coordination polymers incorporating ligands derived from this compound have shown that these materials can exhibit strong luminescence in the solid state, with emission maxima dependent on the specific metal ion and the coordination environment. This suggests potential applications in areas such as sensing and optoelectronics.
Computational Chemistry and Theoretical Investigations of 4 3 Fluorophenyl Pyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic architecture of 4-(3-Fluorophenyl)pyridine. These methods solve the Schrödinger equation, or its approximations, to determine the distribution of electrons within the molecule and the energies of its molecular orbitals. This information is crucial for predicting the molecule's reactivity, stability, and spectroscopic properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size of this compound. semanticscholar.orgresearchgate.net DFT methods calculate the total energy of the system based on its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. researchgate.net
A common approach involves geometry optimization, where the molecule's structure is computationally adjusted to find the lowest energy arrangement of its atoms. For this compound, a DFT calculation, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key ground state properties. physchemres.orgnih.gov These properties include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
The electronic properties are also a primary output of DFT calculations. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. elsevierpure.com A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.
Illustrative DFT-Calculated Ground State Properties of this compound
| Property | Illustrative Value |
| Total Energy (Hartree) | -555.123 |
| HOMO Energy (eV) | -6.45 |
| LUMO Energy (eV) | -0.89 |
| HOMO-LUMO Gap (eV) | 5.56 |
| Dipole Moment (Debye) | 2.15 |
Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar aromatic compounds. Actual values would be dependent on the specific level of theory and basis set used.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding the electronic structure of a molecule. scispace.com However, HF theory does not fully account for electron correlation, which is the interaction between individual electrons.
To improve upon the HF method, post-Hartree-Fock methods have been developed. One of the most common is Møller-Plesset perturbation theory, particularly at the second order (MP2). osti.gov MP2 calculations incorporate electron correlation effects, leading to more accurate predictions of molecular energies and properties compared to HF. osti.gov For this compound, MP2 calculations can provide a more refined understanding of its electronic structure and energetics.
Conformational Analysis and Potential Energy Surfaces
The two aromatic rings in this compound are not constrained to be in the same plane. The rotation around the single bond connecting the phenyl and pyridine (B92270) rings gives rise to different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
This is often achieved by constructing a potential energy surface (PES), which is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. osti.gov For this compound, a one-dimensional PES can be generated by systematically rotating the dihedral angle between the two rings and calculating the energy at each step, while allowing the rest of the molecule to relax. The resulting plot would reveal the energy minima, corresponding to stable conformers, and the energy maxima, representing the transition states between them. Such an analysis for this compound would likely show that the lowest energy conformation is non-planar, due to a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric hindrance between hydrogen atoms on the two rings.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F. nih.govrsc.org DFT methods are commonly used to calculate the magnetic shielding tensors of the nuclei, which are then converted into chemical shifts. rsc.org For this compound, predicting the ¹⁹F NMR chemical shift is of particular interest, as it is highly sensitive to the electronic environment of the fluorine atom. nih.gov
IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. ajchem-a.comresearchgate.net This is typically done by performing a frequency calculation on the optimized geometry of the molecule. elixirpublishers.com The calculated frequencies are often scaled by an empirical factor to better match experimental data. The predicted IR spectrum for this compound would show characteristic peaks for C-H, C-C, and C-N stretching and bending modes within the aromatic rings, as well as the C-F stretching vibration.
Illustrative Predicted Spectroscopic Data for this compound
| Parameter | Illustrative Predicted Value |
| ¹H NMR Chemical Shift (pyridine ring) | 7.2 - 8.7 ppm |
| ¹³C NMR Chemical Shift (C-F) | 162 ppm |
| ¹⁹F NMR Chemical Shift | -113 ppm |
| IR Frequency (C-F stretch) | 1250 cm⁻¹ |
Note: The values in this table are illustrative and represent typical results obtained from computational predictions for similar fluorinated aromatic compounds.
Analysis of Aromaticity and Electronic Delocalization
Aromaticity is a key concept in understanding the stability and reactivity of this compound. While both the pyridine and phenyl rings are aromatic, the degree of aromaticity can be quantified using computational methods.
One common method is the Nucleus-Independent Chemical Shift (NICS) calculation. mdpi.comnih.gov NICS values are calculated at specific points in space, typically at the center of the aromatic ring. nih.gov A negative NICS value is indicative of aromaticity, with more negative values suggesting a higher degree of aromaticity. nih.gov For this compound, NICS calculations would likely confirm the aromatic character of both rings and could reveal subtle electronic effects of the fluorine substituent and the interplay between the two rings. masterorganicchemistry.com
Electronic delocalization, the spreading of electron density over multiple atoms, is a hallmark of aromatic systems. This can be visualized and analyzed through the examination of the molecule's π molecular orbitals.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactivity of a molecule. uni-muenchen.de The MEP is the potential experienced by a positive point charge at a particular location near a molecule. uni-muenchen.de It is typically visualized as a color-coded map on the electron density surface of the molecule. nih.govresearchgate.net
Different colors on the MEP surface represent different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP surface would likely show a region of significant negative potential around the nitrogen atom of the pyridine ring, indicating its role as a primary site for protonation and hydrogen bonding. nih.gov The fluorine atom, being highly electronegative, would also influence the MEP, creating a region of negative potential around it and a region of positive potential on the adjacent carbon atom.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict the chemical reactivity of molecules. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are key descriptors of a molecule's reactivity and kinetic stability. researchgate.net
A large HOMO-LUMO energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to either remove electrons from a low-lying HOMO or add them to a high-lying LUMO. researchgate.netwuxiapptec.com Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive, as less energy is required for electronic transitions. researchgate.net These parameters can be calculated using methods like Density Functional Theory (DFT). nih.govscispace.com For instance, a DFT study on a related compound, (RS)-(4-bromophenyl)(pyridine-2yl)methanol, calculated a HOMO-LUMO energy gap of 5.302 eV, suggesting significant stability. scispace.com
The distribution of the HOMO and LUMO across the atoms of this compound can predict the most likely sites for nucleophilic and electrophilic attack. The regions of the molecule with the highest density of the HOMO are most susceptible to electrophilic attack, while regions with the highest density of the LUMO are prone to nucleophilic attack. This analysis allows for the prediction of how the molecule will interact with other reagents.
| Computational Parameter | Symbol | Significance in Reactivity Prediction |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's ability to donate electrons (nucleophilicity). Higher energy corresponds to greater donating ability. researchgate.net |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's ability to accept electrons (electrophilicity). Lower energy corresponds to greater accepting ability. wuxiapptec.com |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity and lower stability. researchgate.net |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A larger gap correlates with greater hardness. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness. A more reactive molecule is considered "softer". |
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves calculating the geometries and energies of starting materials, products, intermediates, and, most importantly, transition states.
A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. documentsdelivered.com The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate. Computational methods like DFT are used to locate these short-lived, high-energy structures.
For the synthesis of this compound, which is often achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling, theoretical investigations can provide a step-by-step understanding of the catalytic cycle. These studies can model:
Oxidative Addition: The initial step where the aryl halide adds to the metal catalyst.
Transmetalation: The transfer of the phenyl group from the boron reagent to the metal catalyst.
Reductive Elimination: The final step where the new C-C bond is formed and the product, this compound, is released from the catalyst.
By calculating the free energy profile for each proposed pathway, computational studies can identify the rate-determining step—the step with the highest activation energy—and provide insights into how catalysts, solvents, and substituents influence reaction efficiency and selectivity. nih.gov This knowledge is crucial for optimizing existing synthetic methods and designing new, more efficient ones.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in ligand design to predict and analyze how a molecule like this compound might interact with a biological target, such as a protein. researchgate.netnih.gov
Molecular Docking predicts the preferred orientation and conformation of a ligand when it binds to the active site or binding pocket of a protein. cmjpublishers.com Docking algorithms sample a large number of possible binding poses and score them based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. This allows for the identification of the most stable binding mode and provides a static snapshot of the ligand-protein complex. researchgate.net Studies on similar pyridine derivatives have shown that the pyridine nitrogen is often a key interaction point, forming hydrogen bonds with acidic residues like aspartic acid in a protein's active site. pnas.org The phenyl ring can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues such as tryptophan or tyrosine. pnas.org
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture from docking. nih.gov Starting from a docked pose, MD simulations use Newtonian mechanics to model the movements of every atom in the system over time, typically on the scale of nanoseconds to microseconds. researchgate.net This allows researchers to assess the stability of the predicted binding mode, observe conformational changes in both the ligand and the protein upon binding, and analyze the persistence of key intermolecular interactions. scite.ai Parameters such as Root Mean Square Deviation (RMSD) are used to evaluate the stability of the complex, while Root Mean Square Fluctuation (RMSF) can highlight the flexibility of different parts of the protein. researchgate.net
These simulations are crucial for rational drug design, helping to refine ligand structures to improve their binding affinity and specificity for a target protein, based on a detailed understanding of their binding modes.
| Interaction Type | Potential Interacting Residues in Protein Target | Description |
|---|---|---|
| Hydrogen Bonding | Asp, Glu, Ser, Thr, Tyr | The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor with donor groups on amino acid side chains (e.g., -OH, -COOH). pnas.org |
| π-π Stacking | Phe, Tyr, Trp, His | The aromatic pyridine and fluorophenyl rings can stack with the aromatic side chains of amino acids, contributing to binding stability. |
| Hydrophobic Interactions | Ala, Val, Leu, Ile, Pro | The nonpolar phenyl ring can interact favorably with nonpolar amino acid residues in the binding pocket. pnas.org |
| Halogen Bonding | Backbone Carbonyls, Ser, Thr | The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen. |
Emerging Applications and Functional Roles of 4 3 Fluorophenyl Pyridine in Advanced Materials and Catalysis
4-(3-Fluorophenyl)pyridine as a Building Block in Optoelectronic Materials
Pyridine-based compounds are integral to the development of high-performance optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Their inherent electron-deficient nature facilitates efficient electron transport, a crucial characteristic for improving device efficiency and stability.
Incorporation into Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
In the architecture of OLEDs, materials based on pyridine (B92270) derivatives are frequently employed as electron-transporting materials (ETMs) or as hosts for phosphorescent emitters. rsc.org The function of these materials is to ensure balanced charge injection and transport, leading to high recombination efficiency of electrons and holes within the emissive layer. rsc.org The introduction of a fluorine atom onto the phenyl ring, as in this compound, can further enhance these properties by lowering the LUMO energy level, which facilitates electron injection from the cathode. rsc.org
Furthermore, fluorophenylpyridine moieties are key ligands in the design of phosphorescent emitters, particularly iridium(III) complexes, which are capable of harvesting both singlet and triplet excitons and can theoretically achieve 100% internal quantum efficiency. nih.gov While specific device data for this compound is not extensively documented, the performance of structurally related materials underscores its potential. For instance, thermally activated delayed fluorescence (TADF) emitters incorporating highly congested carbonitrile-pyridine-carbazole structures have demonstrated exceptional performance, with one device achieving an external quantum efficiency (EQE) as high as 29.6%. researchgate.net
| Emitter | Maximum External Quantum Efficiency (EQE) | Dopant | Host | Device Structure |
|---|---|---|---|---|
| 246tCzPPC | 29.6% | Di(t-butyl)carbazole-substituted phenyl | Not specified | Multilayer OLED |
The design of such molecules often involves creating a significant spatial separation between the HOMO and LUMO, which results in a small energy gap between the singlet and triplet states, a key requirement for efficient TADF. researchgate.net
Applications in Organic Photovoltaics (OPVs)
The field of organic photovoltaics (OPVs) seeks to develop low-cost, flexible, and efficient solar cells. energy.gov The performance of OPV devices is heavily dependent on the properties of the donor and acceptor materials in the active layer. Pyridine derivatives have been investigated as components in OPVs to enhance power conversion efficiency and device stability. rsc.org The electron-accepting character of the pyridine ring makes molecules like this compound potential candidates for use in non-fullerene acceptors or as additives to control the morphology of the bulk heterojunction.
Coordination Chemistry and Ligand Design
Pyridine and its derivatives are fundamental ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.org The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to a metal center.
Synthesis and Characterization of Metal Complexes with this compound Ligands
Metal complexes containing this compound as a ligand can be synthesized through straightforward reactions, typically by combining a metal salt with the ligand in an appropriate solvent. nih.gov The resulting complexes can exhibit various coordination geometries, such as octahedral or tetrahedral, depending on the metal ion and the stoichiometry of the reaction. wikipedia.orgnih.gov
The characterization of these complexes is achieved using a suite of analytical techniques. Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. Spectroscopic methods such as FTIR, UV-visible, and NMR spectroscopy are used to probe the coordination environment of the metal and the electronic structure of the complex. nih.govresearchgate.net For example, in the FTIR spectrum, a shift in the C=N stretching frequency of the pyridine ring upon coordination to a metal is typically observed.
| Technique | Observed Feature | Information Gained |
|---|---|---|
| FTIR Spectroscopy | Shift in pyridine ring vibrational modes | Confirmation of coordination to the metal center |
| UV-Visible Spectroscopy | d-d transitions and charge-transfer bands | Electronic structure and coordination geometry |
| ¹H and ¹³C NMR Spectroscopy | Shifts in proton and carbon signals of the ligand | Information on the magnetic properties and structure in solution |
| X-ray Diffraction | Precise atomic coordinates | Definitive molecular structure and crystal packing |
| Magnetic Susceptibility | Measurement of magnetic moment | Determination of the number of unpaired electrons and spin state |
Application in Homogeneous and Heterogeneous Catalysis
Transition metal complexes are extensively used as catalysts in a vast array of organic transformations. The ligands coordinated to the metal center play a crucial role in determining the catalyst's activity, selectivity, and stability. wikipedia.org Pyridine-based ligands can modulate the electronic and steric properties of the metal center. The presence of a fluorine atom in the this compound ligand can further influence the catalytic properties by altering the electron density at the metal center.
For instance, Crabtree's catalyst, an iridium complex with pyridine ligands, is a well-known homogeneous catalyst for hydrogenation reactions. wikipedia.org In another example, copper clusters supported by N-heterocyclic carbene (NHC) ligands featuring pyridine groups have shown exceptional stability and catalytic activity in C-H bond functionalization reactions. acs.org The flexibility of the pyridine groups, which can dynamically bind and dissociate from the copper core, is thought to play a role in regulating the catalyst's selectivity and activity. acs.org While specific catalytic applications of this compound complexes are an area for further investigation, the principles derived from related systems suggest their potential in various catalytic processes. researcher.life
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination bonds. mdpi.com Pyridine-containing molecules are excellent building blocks for supramolecular assembly due to the ability of the nitrogen atom to act as a hydrogen bond acceptor. scispace.com
The structure of this compound offers multiple sites for engaging in non-covalent interactions. The pyridine nitrogen can form hydrogen bonds with suitable donor molecules. Moreover, the aromatic rings can participate in π-π stacking interactions. Crucially, the fluorine atom can engage in weaker, yet structurally significant, interactions such as C-H···F and F···π contacts. nih.gov These directional interactions can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. The spontaneous organization of molecules into ordered nanostructures is of great interest for the development of functional materials with applications in electronics and sensing. scispace.com
Potential in Sensing Applications (Focus on Chemical Sensing Mechanisms)
The inherent fluorescence capabilities of pyridine-containing compounds form the basis of their application in chemical sensing. For this compound, the interplay between the pyridine nitrogen and the fluorinated phenyl ring is expected to give rise to interesting photophysical properties that can be exploited for the design of fluorescent chemosensors.
The primary mechanism underpinning the sensing capabilities of such molecules is often Photoinduced Electron Transfer (PET) . In a PET-based sensor, the fluorophore (in this case, the this compound moiety) is linked to a receptor unit. In the absence of a target analyte, the fluorescence of the fluorophore is quenched due to electron transfer from the receptor. Upon binding of the analyte to the receptor, this electron transfer process is disrupted, leading to a "turn-on" fluorescence signal. The pyridine nitrogen in this compound can act as a binding site for various analytes, particularly metal ions or protons, making it a potential core for PET-based sensors.
Another relevant mechanism is Intramolecular Charge Transfer (ICT) . In ICT-based sensors, the molecule possesses both an electron-donating and an electron-accepting part. The presence of the fluorophenyl group introduces a degree of electronic perturbation to the pyridine ring. Upon excitation, a change in the dipole moment of the molecule can occur, and the emission properties become highly sensitive to the polarity of the surrounding environment. This solvatochromic behavior can be harnessed for sensing applications, where the binding of an analyte alters the local environment of the fluorophore, resulting in a detectable shift in the emission wavelength.
The development of chemosensors based on this compound could target a range of analytes. For instance, its derivatives could be designed to selectively detect metal ions, anions, or even neutral organic molecules through the careful design of appropriate receptor units appended to the pyridine or phenyl rings.
Table 1: Potential Chemical Sensing Mechanisms for this compound-Based Sensors
| Sensing Mechanism | Description | Potential Analytes |
| Photoinduced Electron Transfer (PET) | Analyte binding disrupts fluorescence quenching, leading to a "turn-on" signal. | Metal ions, protons |
| Intramolecular Charge Transfer (ICT) | Analyte interaction alters the local polarity, causing a shift in emission wavelength. | Solvents, organic molecules |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between a donor and an acceptor fluorophore, modulated by analyte binding. | Biomolecules, ions |
Development of this compound Derivatives for Advanced Functional Materials
The structural scaffold of this compound provides a versatile platform for the synthesis of derivatives with tailored properties for advanced functional materials. By modifying the pyridine or phenyl rings, new molecules can be engineered for applications in polymer science, organic electronics, and catalysis.
One promising avenue is the incorporation of this compound derivatives as monomers in polymer synthesis . The introduction of polymerizable groups, such as vinyl or acetylene (B1199291) functionalities, would allow for its integration into polymer backbones or as pendant groups. The resulting polymers could exhibit enhanced thermal stability, specific optical properties, or unique solubility characteristics due to the presence of the fluorinated pyridine moiety. Such materials could find use in high-performance plastics, specialty coatings, or as components in membranes for separation processes.
In the field of organic electronics , derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The electron-deficient nature of the pyridine ring, combined with the electronic influence of the fluorophenyl group, could lead to materials with desirable electron-transporting properties. By attaching hole-transporting or light-emitting moieties, multifunctional molecules could be designed for various roles within these devices.
Furthermore, this compound and its derivatives can serve as ligands in organometallic catalysis . The pyridine nitrogen provides a coordination site for transition metals, and the electronic nature of the fluorophenyl substituent can be used to tune the catalytic activity of the resulting metal complex. For example, palladium complexes bearing this compound ligands could be investigated as catalysts in cross-coupling reactions, where the electronic properties of the ligand can significantly influence the efficiency and selectivity of the catalytic cycle. Research in this area would involve the synthesis of various metal complexes and the evaluation of their catalytic performance in a range of organic transformations.
Table 2: Potential Applications of this compound Derivatives in Advanced Materials
| Application Area | Type of Derivative | Potential Function |
| Polymer Science | Monomers with polymerizable groups | Enhanced thermal stability, optical properties |
| Organic Electronics | Molecules with tailored electronic properties | Electron-transporting materials, OLED components |
| Organometallic Catalysis | Ligands for transition metal complexes | Tuning of catalytic activity and selectivity |
Structure Activity Relationships Sar and Structure Property Relationships Spr in Derivatives of 4 3 Fluorophenyl Pyridine
Systematic Derivatization and SAR Studies (Focused on Design Principles, not Biological Outcomes)
The systematic derivatization of 4-(3-fluorophenyl)pyridine is often guided by established medicinal chemistry principles to explore and optimize the compound's interaction with biological targets. The core design strategy frequently involves modifications at three key positions: the pyridine (B92270) ring, the phenyl ring, and the linkage between them, although in the case of a direct phenyl-pyridine connection, modifications are focused on the rings themselves.
Design Principles for Derivatization:
Phenyl Ring Modification: The 3-fluoro substituent on the phenyl ring is a crucial feature, influencing both the electronic properties and the conformational preference of the molecule. The fluorine atom, being highly electronegative, acts as a weak hydrogen bond acceptor and can engage in favorable orthogonal multipolar interactions with protein backbones. Systematic derivatization of the phenyl ring often involves the introduction of additional substituents to explore the hydrophobic and electronic requirements of the binding pocket. Common modifications include the introduction of other halogens (Cl, Br), small alkyl groups (methyl, ethyl), or polar groups (hydroxyl, methoxy, cyano) at various positions to map the topology and electronic landscape of the target. nih.gov
A hypothetical systematic derivatization of the this compound scaffold is presented in the interactive table below, illustrating the application of these design principles.
| Derivative | Modification Rationale | Potential Impact on Properties |
| 2-methyl-4-(3-fluorophenyl)pyridine | Introduce steric bulk near the pyridine nitrogen to probe for specific interactions or to induce a particular conformation. | May alter binding affinity and selectivity; could impact metabolic stability. |
| 4-(3-fluoro-4-methylphenyl)pyridine | Add a methyl group to the phenyl ring to explore hydrophobic pockets in the binding site. | Could enhance binding through hydrophobic interactions; may affect solubility. |
| 4-(3,5-difluorophenyl)pyridine | Introduce a second fluorine atom to modulate electronic properties and increase lipophilicity. | Alters the electrostatic potential of the phenyl ring; may improve membrane permeability. |
| 5-(3-fluorophenyl)pyridin-2-amine | Introduce a hydrogen bond donor/acceptor group on the pyridine ring. | Can form additional hydrogen bonds with the target, potentially increasing affinity. |
Influence of Substituent Effects on Reactivity and Electronic Properties
The electronic properties and reactivity of the this compound core are significantly influenced by the nature and position of substituents on both the pyridine and phenyl rings. These effects can be rationalized through established concepts in physical organic chemistry, such as the Hammett equation, which provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic systems. nih.govlibretexts.org
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it less susceptible to electrophilic aromatic substitution compared to benzene. pearson.com Conversely, it is more prone to nucleophilic attack. The 3-fluorophenyl group, being attached at the 4-position of the pyridine ring, further modulates this reactivity. The fluorine atom at the meta position of the phenyl ring exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M).
Impact of Substituents:
Electron-Withdrawing Groups (EWGs): The introduction of additional EWGs (e.g., -NO2, -CN, -CF3) on either ring will further decrease the electron density of the aromatic system. On the pyridine ring, EWGs increase its acidity and susceptibility to nucleophilic attack. On the phenyl ring, they enhance the partial positive charge on the ring carbons, which can influence intermolecular interactions. Studies on substituted pyridinophane complexes have shown that EWGs in the 4-position of the pyridine ring can lead to higher yields in certain catalytic reactions, demonstrating a direct correlation between the Hammett parameter (σp) and reactivity. nih.gov
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs (e.g., -NH2, -OH, -OCH3) increases the electron density of the aromatic rings. On the pyridine ring, EDGs increase the basicity of the nitrogen atom and can facilitate electrophilic substitution. On the phenyl ring, they can enhance the molecule's ability to participate in cation-π interactions. nih.gov
The electronic effects of substituents can be quantified using Hammett substituent constants (σ). A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character. These parameters can be correlated with various physicochemical properties and reactivity metrics. researchgate.netscience.gov
The following interactive table illustrates the expected influence of different substituents on the electronic properties of the this compound core.
| Substituent | Position | Electronic Effect | Expected Impact on Pyridine Nitrogen Basicity | Expected Impact on Reactivity towards Nucleophiles |
| -NO2 | 2-pyridyl | Strong -I, -M | Decrease | Increase |
| -OCH3 | 2-pyridyl | -I, +M | Increase | Decrease |
| -Cl | 4'-phenyl | -I, +M | Minor Decrease | Minor Increase |
| -NH2 | 4'-phenyl | -I, +M | Minor Increase | Minor Decrease |
Conformational Flexibility and its Impact on Molecular Recognition (Theoretical Context)
Theoretical studies, often employing computational methods like Density Functional Theory (DFT), are crucial for understanding the energetic landscape of these conformational changes. These calculations can determine the preferred dihedral angles in the ground state and the energy barriers for rotation between different conformations. For biphenyl (B1667301) and its derivatives, these torsional barriers are influenced by steric hindrance from ortho-substituents and electronic effects. researchgate.netnih.gov
In the case of this compound, the absence of ortho-substituents on either ring suggests a relatively low barrier to rotation, allowing the molecule to readily adopt different conformations. The 3-fluoro substituent is not expected to create a significant steric clash that would lock the molecule into a specific conformation. However, it does influence the electronic distribution, which can have subtle effects on the preferred dihedral angle.
Impact on Molecular Recognition:
The ability of a molecule to adopt a specific conformation that is complementary to the binding site of a target protein is a cornerstone of molecular recognition. The conformational flexibility of this compound derivatives can be advantageous in drug design, as it allows the molecule to adapt its shape to fit into a binding pocket, a concept often referred to as "induced fit."
Theoretical models can simulate the docking of different conformers of this compound derivatives into the active site of a target protein. These simulations help to identify the bioactive conformation—the specific three-dimensional arrangement of the molecule when it is bound to its target. Understanding the energy penalty required to adopt this bioactive conformation from its ground state is a critical aspect of predicting binding affinity.
The following table summarizes key theoretical considerations regarding the conformational flexibility of this compound.
| Conformational Parameter | Influencing Factors | Theoretical Method of Study | Impact on Molecular Recognition |
| Dihedral Angle (Py-Ph) | Steric hindrance, electronic effects of substituents | DFT, Molecular Mechanics | Determines the overall 3D shape and accessibility of functional groups for binding. |
| Rotational Energy Barrier | Size and nature of ortho-substituents | DFT, Ab initio calculations | A lower barrier allows for easier adoption of the bioactive conformation. |
| Bioactive Conformation | Complementarity with the target's binding site | Molecular Docking, Molecular Dynamics | The specific conformation that binds to the biological target, which may differ from the ground state conformation. |
Correlation between Molecular Structure and Spectroscopic Signatures
The spectroscopic properties of this compound derivatives, particularly their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, provide a wealth of information that can be directly correlated with their molecular structure. Changes in the chemical environment of atoms due to the introduction of different substituents are reflected in predictable shifts in spectroscopic signals.
NMR Spectroscopy:
¹H NMR: The chemical shifts of the protons on both the pyridine and phenyl rings are sensitive to the electronic effects of substituents. Electron-withdrawing groups generally cause a downfield shift (to higher ppm values) of nearby protons due to deshielding, while electron-donating groups cause an upfield shift (to lower ppm values) due to shielding. The coupling constants between adjacent protons can also provide information about the electronic structure and, in some cases, the dihedral angle between the rings.
¹³C NMR: The chemical shifts of the carbon atoms are also highly dependent on the electronic environment. The carbon atom attached to a substituent will experience the most significant shift, and this effect can be transmitted through the aromatic system. Correlations between ¹³C NMR chemical shifts and Hammett substituent constants have been well-established for various aromatic systems and can be applied to analyze the electronic effects in this compound derivatives. nih.gov
¹⁹F NMR: The chemical shift of the fluorine atom is a very sensitive probe of the electronic changes in its vicinity. Substituents on both the phenyl and pyridine rings can influence the ¹⁹F chemical shift, providing valuable information for SAR and SPR studies.
Infrared (IR) Spectroscopy:
IR spectroscopy is particularly useful for identifying the presence of specific functional groups introduced during derivatization. The characteristic stretching frequencies of bonds are influenced by the electronic effects of substituents. For example, the C=N stretching frequency of the pyridine ring and the C-F stretching frequency can shift depending on the electronic nature of other substituents on the molecule.
The following interactive data table provides hypothetical spectroscopic data for a series of this compound derivatives to illustrate these correlations.
| Derivative | Substituent | Position | Expected ¹H NMR Shift (Pyridine H-2,6) | Expected ¹³C NMR Shift (Pyridine C-4) | Expected IR C=N Stretch (cm⁻¹) |
| Parent | -H | - | ~8.6 ppm | ~150 ppm | ~1590 cm⁻¹ |
| Derivative A | -NO2 | 2-pyridyl | Downfield | Upfield | Higher frequency |
| Derivative B | -OCH3 | 2-pyridyl | Upfield | Downfield | Lower frequency |
| Derivative C | -Cl | 4'-phenyl | Minor Downfield | Minor Downfield | Minor shift |
Computational Approaches to SAR/SPR Prediction
Computational chemistry plays a pivotal role in modern drug discovery by enabling the prediction of SAR and SPR for novel compounds, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. For derivatives of this compound, a variety of computational techniques are employed to build predictive models.
Quantitative Structure-Activity Relationship (QSAR):
QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities or physicochemical properties. chemrevlett.commdpi.com In the context of this compound derivatives, a QSAR model would be developed using a training set of compounds for which the activity (e.g., IC₅₀ value against a specific target) is known.
The process involves:
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the training set. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates a subset of these descriptors with the observed activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.govnih.gov
3D-QSAR and Molecular Docking:
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the 3D structure of the molecules. nih.gov These methods are often used in conjunction with molecular docking.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking simulations can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site of a target enzyme, providing insights into the structural basis of activity. nih.govmdpi.comjmaterenvironsci.comugm.ac.id
3D-QSAR: The docked conformations of the molecules are then used to generate 3D fields that represent their steric and electrostatic properties. These fields are then correlated with the biological activity to generate a 3D-QSAR model, which can be visualized as contour maps highlighting regions where modifications to the molecule would likely lead to improved activity.
The following table outlines the key computational approaches used for SAR/SPR prediction of this compound derivatives.
| Computational Method | Input Data | Output | Application in Drug Design |
| 2D-QSAR | Molecular structures and biological activities | A mathematical equation relating descriptors to activity | Prediction of activity for new derivatives; identification of key structural features. |
| Molecular Docking | 3D structures of ligand and target protein | Predicted binding mode and affinity | Understanding the binding mechanism; guiding the design of more potent inhibitors. |
| 3D-QSAR (CoMFA/CoMSIA) | Aligned 3D structures and biological activities | 3D contour maps indicating favorable and unfavorable regions for substitution | Visual guidance for optimizing lead compounds by modifying specific positions. |
| Molecular Dynamics (MD) Simulations | Ligand-protein complex from docking | Information on the stability and dynamics of the complex | Assessing the stability of the predicted binding mode over time. |
Advanced Methodologies and Future Research Trajectories
Machine Learning and Artificial Intelligence in the Design and Synthesis of 4-(3-Fluorophenyl)pyridine Analogs
Table 1: Applications of AI/ML in the Development of this compound Analogs
| Application Area | Specific Task | Potential Impact |
|---|---|---|
| Drug Discovery | Prediction of biological activity (e.g., kinase inhibition) | Faster identification of potent and selective drug candidates. nih.gov |
| In silico screening of virtual compound libraries | Reduction in the number of compounds requiring experimental synthesis and testing. researchgate.net | |
| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction | Early-stage deselection of candidates with unfavorable pharmacokinetic profiles. | |
| Materials Science | Prediction of photophysical or electronic properties | Design of novel materials with tailored characteristics for specific applications. |
| Identification of stable crystal structures | Guidance for the development of materials with desired solid-state properties. | |
| Synthetic Chemistry | Retrosynthesis planning | Proposal of efficient and novel synthetic routes. |
High-Throughput Screening Techniques for Reaction Optimization (Synthetic Context)
High-throughput screening (HTS) offers a systematic and rapid methodology for the optimization of synthetic reactions leading to this compound and its derivatives. researchgate.netutsouthwestern.edu This approach involves the parallel execution of a large number of reactions, allowing for the efficient exploration of a wide range of reaction parameters. nih.gov
In the context of synthesizing this compound, HTS can be employed to screen various catalysts, ligands, bases, solvents, and temperature conditions for cross-coupling reactions, such as the Suzuki or Stille coupling. By utilizing microtiter plates and automated liquid handling systems, hundreds or even thousands of unique reaction conditions can be evaluated simultaneously. nih.gov The outcomes of these reactions are typically analyzed using rapid techniques like mass spectrometry or high-performance liquid chromatography, enabling the swift identification of conditions that provide the highest yield and purity of the desired product.
This methodology is not only applicable to the primary synthesis of the this compound scaffold but also to the subsequent functionalization reactions. For instance, when exploring the C-H functionalization of the pyridine (B92270) ring, HTS can be invaluable in discovering novel and selective catalytic systems. The data generated from these screens can also be used to train machine learning models, further enhancing the predictive power of computational approaches to reaction optimization.
Application of Flow Chemistry and Continuous Manufacturing for Scalable Production
Flow chemistry, or continuous manufacturing, presents a paradigm shift from traditional batch processing, offering significant advantages for the scalable and safe production of this compound. d-nb.infonih.gov In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. organic-chemistry.orgresearchgate.netacs.orgillinois.edu
The enhanced heat and mass transfer in microreactors enables the use of highly exothermic or hazardous reactions under controlled and safer conditions. nih.gov For the synthesis of pyridine derivatives, flow chemistry can improve reaction yields and selectivities while minimizing the formation of byproducts. vcu.edu The modular nature of flow systems also allows for the integration of multiple synthetic and purification steps into a single, continuous process, reducing manual handling and the potential for human error. akjournals.comresearchgate.net
A notable advantage of continuous manufacturing is its scalability. organic-chemistry.orgresearchgate.net Scaling up production in a flow system is often as simple as running the system for a longer duration, as opposed to the complex and often unpredictable process of scaling up batch reactors. This makes flow chemistry an attractive option for the industrial-scale synthesis of this compound, ensuring a consistent and cost-effective supply for pharmaceutical or materials science applications. vcu.edu
Exploration of Novel Catalytic Systems for this compound Functionalization
The development of novel catalytic systems is crucial for expanding the chemical space accessible from this compound. Research in this area is focused on achieving regioselective functionalization of the pyridine and phenyl rings, allowing for the introduction of a wide range of substituents.
Transition-metal catalysis plays a pivotal role in the C-H functionalization of pyridine rings. rsc.orgresearchgate.netnih.govnih.gov While functionalization at the C2 position is often favored due to the directing effect of the nitrogen atom, recent advancements have enabled more challenging meta and para-selective modifications. researchgate.netnih.govnih.gov The development of new ligands and catalysts is key to controlling this regioselectivity, opening up avenues for the synthesis of previously inaccessible isomers of functionalized this compound. researchgate.net
Furthermore, innovative approaches to fluorination are of significant interest. rsc.org While the fluorine atom is already present in this compound, the development of late-stage fluorination techniques for its derivatives could provide rapid access to a library of analogs with modulated electronic properties. nih.govresearchgate.net Photocatalysis and electrochemistry are emerging as powerful tools in this domain, offering mild and selective methods for the introduction of fluorine and other functional groups. researchgate.netnih.gov
Table 2: Examples of Catalytic Systems for Pyridine Functionalization
| Reaction Type | Catalyst System | Regioselectivity | Reference |
|---|---|---|---|
| C-H Fluorination | Silver(II) fluoride (AgF₂) | C2 (adjacent to nitrogen) | rsc.orgnih.gov |
| C-H Borylation | Iridium-based catalysts | meta-position | nih.gov |
| C-H Sulfonylation | Photoinduced EDA complex | meta-selective | researchgate.net |
Investigations into Solid-State Properties and Polymorphism
The solid-state properties of this compound and its derivatives are of paramount importance, particularly in the pharmaceutical and materials science fields. mdpi.commdpi.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, stability, and bioavailability, as well as the performance of an organic electronic material. europeanpharmaceuticalreview.comtricliniclabs.com
A thorough investigation into the polymorphic landscape of this compound is therefore essential. tricliniclabs.com This involves systematic screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. europeanpharmaceuticalreview.com High-throughput crystallization techniques can be employed to accelerate this process. europeanpharmaceuticalreview.com
The characterization of identified polymorphs is typically carried out using a suite of analytical techniques, including X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. mdpi.com Understanding the thermodynamic and kinetic relationships between different polymorphs is crucial for selecting the most stable and desirable form for a given application and for developing robust manufacturing processes that consistently produce that form. tricliniclabs.comnih.gov
Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Chemistry
The future development of this compound and its analogs will increasingly rely on a synergistic, interdisciplinary approach that combines the expertise of organic chemists, materials scientists, and computational chemists. monash.educompchem.me This collaborative effort is essential for the rational design and synthesis of novel molecules with precisely tailored properties.
Computational chemistry, utilizing methods such as density functional theory (DFT), can provide deep insights into the electronic structure, molecular geometry, and reactivity of this compound derivatives. nih.gov These calculations can predict key properties like ionization potentials, electron affinities, and excited-state energies, which are crucial for the design of new materials for organic light-emitting diodes (OLEDs) or solar cells. mdpi.com
Organic chemists can then leverage these computational predictions to guide their synthetic efforts, targeting the most promising molecular architectures. nih.govmdpi.comnih.gov The synthesized compounds can subsequently be characterized by materials scientists to evaluate their performance in actual devices. This iterative cycle of design, synthesis, and characterization, where each discipline informs the others, is a powerful strategy for accelerating innovation and discovery at the intersection of these fields.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
